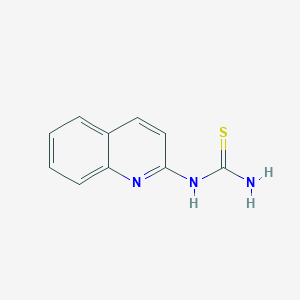










|
REACTION_CXSMILES
|
C1N=C[N:3]([C:6](N2C=NC=C2)=[S:7])C=1.[NH2:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=1.C([O-])(=O)C.[NH4+]>C(#N)C.CO>[N:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[CH:23][C:14]=1[NH:13][C:6]([NH2:3])=[S:7] |f:2.3|
|


|
Name
|
|
|
Quantity
|
1.496 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CN(C=N1)C(=S)N2C=CN=C2
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
1.21 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
1.294 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise at room temperature
|
|
Type
|
WAIT
|
|
Details
|
was performed for an additional 12 hr
|
|
Duration
|
12 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
without further purification
|
|
Type
|
CUSTOM
|
|
Details
|
After mass spectrometric analysis the solvent was removed under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
the batch was dissolved in dichloromethane
|
|
Type
|
STIRRING
|
|
Details
|
shaken out with water (1×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography on silica gel (column Ø=3 cm, h=15 cm), first with dichloromethane as eluent
|
|
Type
|
TEMPERATURE
|
|
Details
|
with methanol to increase the polarity
|
|
Type
|
CUSTOM
|
|
Details
|
The clean fraction was purified
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)NC(=S)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.445 mmol | |
| AMOUNT: MASS | 0.7 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 41% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |